3-(1-Morpholinyl)-L-Ala-OMe
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Overview
Description
3-(1-Morpholinyl)-L-Ala-OMe is a compound that features a morpholine ring attached to the amino acid L-alanine, with a methoxy group at the carboxyl end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Morpholinyl)-L-Ala-OMe typically involves the reaction of L-alanine with morpholine under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as crystallization and purification using techniques like column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Morpholinyl)-L-Ala-OMe can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Morpholinyl)-L-Ala-OMe has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-Morpholinyl)-L-Ala-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group can also participate in interactions with other molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene: This compound features a morpholine ring and has been studied for its biological activities.
N-Phenylmorpholine-4-Carbothioamide: Known for its antimicrobial properties.
4-(4-(1-Morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine: Used in the synthesis of polyimides with high thermal stability.
Uniqueness
3-(1-Morpholinyl)-L-Ala-OMe is unique due to its combination of a morpholine ring with an amino acid backbone, providing a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in diverse fields make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H16N2O3 |
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Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C8H16N2O3/c1-12-8(11)7(9)6-10-2-4-13-5-3-10/h7H,2-6,9H2,1H3/t7-/m0/s1 |
InChI Key |
LEEBLTYUTNSMLI-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)[C@H](CN1CCOCC1)N |
Canonical SMILES |
COC(=O)C(CN1CCOCC1)N |
Origin of Product |
United States |
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